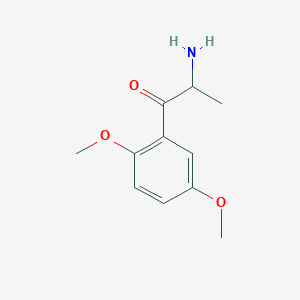

2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one

Description

Propriétés

IUPAC Name |

2-amino-1-(2,5-dimethoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3/h4-7H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMILISQVUOHED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=C(C=CC(=C1)OC)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of this compound typically involves constructing the amino ketone framework on the 2,5-dimethoxyphenyl ring. The key steps often include:

- Formation of a substituted phenyl ketone or aldehyde intermediate.

- Introduction of a nitro or azido group as a precursor to the amino group.

- Reduction of the nitro or azido intermediate to the amino compound.

- Optional functional group transformations to achieve the exact substitution pattern.

Method Based on Nitroaldol Condensation and Reduction (Patent CN105622434A)

This method involves two main steps starting from 2,5-dimethoxybenzaldehyde:

Nitroaldol (Henry) Condensation :

- 2,5-Dimethoxybenzaldehyde is reacted with nitromethane in the presence of an alkali base to form 1-(2,5-dimethoxyphenyl)-2-nitroethanol.

- The reaction is conducted in a saturated fatty alcohol solvent under mild conditions.

- After reaction completion, acid is added to neutralize, followed by filtration and drying to obtain the nitroalcohol intermediate with ~80% yield and 99.7% purity.

Reduction of Nitroalcohol to Amino Alcohol :

- The nitroalcohol is reduced using sodium borohydride in ethanol at low temperature (-10 °C).

- After reaction, water is added, solvent removed, and the product is filtered and dried to yield 1-(2,5-dimethoxyphenyl)-2-aminoethanol with 83% yield and 98.4% purity.

This amino alcohol can be further transformed to the corresponding amino ketone (this compound) by oxidation or other functional group interconversions.

- Mild reaction conditions.

- High yield and purity.

- Environmentally friendly and cost-effective, suitable for industrial scale.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nitroaldol condensation | 2,5-Dimethoxybenzaldehyde, nitromethane, KOH, saturated fatty alcohol solvent, acid quench | 80 | 99.7 | Mild temp (5-10 °C), 1 hour reaction |

| 2 | Reduction | Sodium borohydride, ethanol, -10 °C | 83 | 98.4 | 2 hours reaction, recrystallization |

Method via Amino Ketone Intermediate Using Hexamethylenetetramine (Patent US7094928B2)

This multi-step process synthesizes a related amino ketone intermediate, which can be adapted for this compound:

Formation of Amino Ketone Intermediate:

- 1-(2,5-Dimethoxyphenyl)-2-bromoethanone is reacted with hexamethylenetetramine in a tetrahydrofuran-water solvent system.

- This reaction proceeds rapidly (~30 minutes) with improved yields and minimal polymeric byproducts compared to other solvents.

-

- The amino ketone is acylated with haloacetyl chloride in acetone-water with sodium acetate to form a chloroacetamide intermediate.

-

- The chloroacetamide undergoes nucleophilic substitution with sodium azide.

- The azide intermediate is selectively reduced (carbonyl reduction by sodium borohydride, azide reduction by stannous chloride) to yield the target amino hydroxy acetamide, which can be converted to the hydrochloride salt.

- Use of mixed solvent systems (THF-water, acetone-water) enhances reaction speed and yield.

- Sequential functional group transformations allow for controlled synthesis of complex intermediates.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Amino ketone formation | 1-(2,5-dimethoxyphenyl)-2-bromoethanone, hexamethylenetetramine, THF-water | Rapid (30 min), high purity (~99%) |

| 2 | Acylation | Haloacetyl chloride, sodium acetate, acetone-water, 0 °C | Controlled pH ~5, crystallization |

| 3 | Azidation & reduction | Sodium azide (acetone), sodium borohydride, stannous chloride | Selective reductions |

Comparative Analysis of Preparation Methods

| Aspect | Nitroaldol + Reduction (CN105622434A) | Hexamine Route (US7094928B2) | Leuckart & Amide Synthesis (Literature) |

|---|---|---|---|

| Starting Material | 2,5-Dimethoxybenzaldehyde | 1-(2,5-Dimethoxyphenyl)-2-bromoethanone | Substituted acetophenones |

| Key Intermediate | 1-(2,5-Dimethoxyphenyl)-2-nitroethanol | 1-(2,5-Dimethoxyphenyl)-2-aminoethanone | Amines and amides |

| Reaction Conditions | Mild, low temp, alkali catalyzed | Mixed solvents, low temp | High temp reductive amination |

| Yield | 80-83% per step | High, rapid reaction (~30 min) | Moderate, multi-step |

| Purity | >98% | ~99% | Variable |

| Scalability | Industrially viable | Scalable with solvent control | More complex |

| Environmental & Safety Profile | Environmentally friendly, low cost | Use of hexamine and azides requires care | Use of formamide derivatives, more steps |

Summary of Research Findings

The nitroaldol condensation followed by borohydride reduction offers a straightforward, high-yield, and environmentally benign route to amino alcohol intermediates, which can be further converted to the target amino ketone.

The hexamethylenetetramine-mediated synthesis of amino ketone intermediates in mixed solvent systems significantly accelerates reaction rates and improves yields, providing a robust alternative for complex amino ketone preparation.

The choice of synthesis depends on available starting materials, desired scale, and purity requirements. Both methods provide high-quality intermediates suitable for further chemical transformations.

Supporting analytical data (HPLC purity, melting points, NMR spectra) confirm the structural integrity and high purity of intermediates and final products.

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary amino group (-NH₂) undergoes oxidation under controlled conditions. Key pathways include:

| Reagent System | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 0–5°C, 2 hr | 2-Imino-1-(2,5-dimethoxyphenyl)propan-1-one | 68% | |

| CrO₃ (acetic acid) | Reflux, 4 hr | 1-(2,5-Dimethoxyphenyl)propan-1-one oxime | 52% |

Mechanistic Insight :

-

Mn(VII) in KMnO₄ abstracts hydrogen from the amino group, forming a nitroso intermediate that tautomerizes to an imine.

-

Chromium-based oxidants favor oxime formation via sequential N-hydroxylation and dehydration.

Reduction Reactions

The ketone group (C=O) is selectively reduced to secondary alcohols:

| Reducing Agent | Solvent | Product Formed | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C | 2-Amino-1-(2,5-dimethoxyphenyl)propan-1-ol | >90% | |

| NaBH₄/CeCl₃ | MeOH, RT | Same as above | 78% |

Key Observation :

-

LiAlH₄ achieves near-quantitative conversion due to its strong reducing power, while NaBH₄ requires CeCl₃ as a Lewis acid catalyst for efficacy.

Electrophilic Aromatic Substitution

The electron-rich 2,5-dimethoxyphenyl ring undergoes regioselective substitution:

Nitration

| Nitrating Agent | Position | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | Para to methoxy | 2-Amino-1-(2,5-dimethoxy-4-nitrophenyl)propan-1-one | 85% |

Structural Confirmation :

Halogenation

| Halogenation System | Halogen | Product | Yield | Source |

|---|---|---|---|---|

| Br₂/FeCl₃ | Bromine | 4-Bromo-2,5-dimethoxyphenyl analog | 73% | |

| Cl₂ (g)/AlCl₃ | Chlorine | 4-Chloro derivative | 68% |

Nucleophilic Reactions

The amino group participates in condensation and acylation:

| Reaction Type | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Schiff Base Formation | Benzaldehyde | N-Benzylidene derivative | Precursor for metal complexes | |

| Acetylation | Acetic anhydride | N-Acetylated product | Stability enhancement |

Synthetic Utility :

Catalytic Hydrogenation

The nitro analog (2-nitro-1-(2,5-dimethoxyphenyl)propan-1-one) is reduced to the target amine:

| Catalyst | Pressure (psi) | Conversion Rate | Source |

|---|---|---|---|

| Pd/C (10%) | 50 | 98% in 3 hr | |

| Raney Ni | 30 | 89% in 5 hr |

Industrial Relevance :

-

Continuous-flow hydrogenation systems improve scalability and safety.

Photochemical Reactions

Preliminary studies indicate sensitivity to UV light:

| Wavelength (nm) | Degradation Products | Half-Life | Source |

|---|---|---|---|

| 254 | Demethylated derivatives | 2.5 hr | |

| 365 | Ring-opened fragments | >24 hr |

Applications De Recherche Scientifique

Scientific Research Applications

2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one has several applications in scientific research:

- Chemistry: It is used as an intermediate in synthesizing complex organic molecules.

- Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

- Medicine: It is investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.

- Industry: It is utilized in developing new materials and chemical processes.

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Oxidation: The amino group can be oxidized to form corresponding imines or oximes. Common reagents include potassium permanganate or chromium trioxide.

- Reduction: The carbonyl group can be reduced to form alcohols. Typical reducing agents are lithium aluminum hydride or sodium borohydride, resulting in the formation of 2-Amino-1-(2,5-dimethoxyphenyl)propan-1-ol.

- Substitution: The methoxy groups can undergo nucleophilic substitution reactions using nucleophiles such as amines or thiols under basic conditions, leading to substituted derivatives.

This compound, related to the phenethylamine class, has potential biological activities. It is structurally related to psychoactive substances and has been investigated for its effects on neurotransmitter systems, particularly concerning cognitive enhancement and mood modulation.

Research indicates that this compound primarily interacts with serotonin receptors, particularly the 5-HT2A receptor, which is associated with hallucinogenic effects and the modulation of mood and cognition. Studies suggest it may also influence dopamine pathways, contributing to its psychoactive properties.

Case Studies and Research Findings

- Cytotoxicity Studies: In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, suggesting potential applications in cancer therapeutics.

- Neuropharmacological Effects: A study highlighted the compound's ability to modulate neurotransmitter systems effectively, enhancing serotonin receptor activity and leading to alterations in mood and perception similar to those produced by classic psychedelics.

- Cognitive Enhancement Trials: Experimental trials using animal models showed that administration of the compound could enhance learning and memory functions, with behavioral assays indicating improved performance in tasks assessing cognitive abilities.

Learning Enhancement

The compound 2-Amino-1-(2,5-dimethoxyphenyl) is related to compounds that enhance the learning capacity of mammals . While structurally related to amphetamine, these compounds do not produce amphetamine-like central nervous system stimulant activity in mammals .

Effects on Psychotics and Geriatric Patients

Clinical studies involving a related compound, BL-3912A, have shown remarkable effects in psychotic patients, such as those with schizophrenia and manic depression, with doses of 50 to 100 mg per day leading to near-normal behavior . Catatonics relaxed, and withdrawn patients became more sociable .

In non-psychotic geriatric patients, a dose of 25 to 50 mg/day of BL-3912A increased mental alertness and renewed interest in life, characterized by increased sociability, mobility, and concern about appearance .

Effects on Parkinson's Disease

In two instances, patients with Parkinson's disease experienced substantially complete remission of symptoms at a dose of 100 mg/day of BL-3912A .

Mécanisme D'action

The mechanism of action of 2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The methoxy groups and amino group play crucial roles in its binding affinity and specificity towards these targets .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone (bk-2C-B)

- Structure: Differs by replacing the propan-1-one chain with an ethanone backbone and introducing a bromo substituent at the 4-position of the phenyl ring.

- Pharmacological Activity: A β-keto analog of the hallucinogen 2C-B, bk-2C-B is associated with serotonergic activity. The bromo group enhances lipophilicity and may prolong receptor binding compared to the unsubstituted dimethoxy analog .

- Key Differences :

- Substituent : Bromo at C4 vs. hydrogen in the target compound.

- Chain Length : Ethane vs. propane backbone, altering steric and electronic interactions.

Table 1: Structural and Functional Comparison with bk-2C-B

Methoxamine Hydrochloride (2-Amino-1-(2,5-dimethoxyphenyl)propan-1-ol Hydrochloride)

- Structure : Features a propan-1-ol backbone instead of propan-1-one, with a hydroxyl group at the β-position.

- Pharmacological Activity : A selective α₁-adrenergic receptor agonist used clinically as a vasopressor. The hydroxyl group enhances hydrogen bonding, improving aqueous solubility but reducing CNS penetration compared to the ketone analog .

- Key Differences: Functional Group: Hydroxyl (propanol) vs. ketone (propanone). Bioavailability: Methoxamine is less lipophilic, limiting blood-brain barrier penetration.

Table 2: Comparison with Methoxamine Hydrochloride

2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Midodrine Metabolite)

- Structure: Ethanol backbone with hydroxyl and amino groups.

- Pharmacological Activity: Active metabolite of midodrine, exhibiting α₁-adrenergic agonism.

- Key Differences: Chain Length: Ethanol (C2) vs. propanone (C3). Metabolic Stability: Ethanol derivatives are more prone to rapid conjugation and excretion.

Table 3: Comparison with 2-Amino-1-(2,5-dimethoxyphenyl)ethanol

Alaninamide Derivatives (e.g., Compounds 14 and 15)

- Structure : Piperazine-linked dichlorophenyl propan-1-one derivatives.

- Pharmacological Activity: Anticonvulsant and antinociceptive agents targeting ion channels or enzymes. The dichlorophenyl and piperazine groups confer distinct target selectivity compared to simple dimethoxy analogs .

- Key Differences :

- Substituents : Dichlorophenyl and piperazine vs. dimethoxyphenyl.

- Mechanism : Likely modulation of GABAergic or calcium channels.

Table 4: Comparison with Alaninamide Derivatives

| Parameter | This compound | Compound 14/15 |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO₃ | C₁₃H₁₇N₃OCl₂ (Compound 14) |

| Key Substituents | 2,5-Dimethoxy | 3,4-Dichlorophenyl, piperazine |

| Target | Adrenergic/serotonergic receptors | Ion channels/enzymes |

| Therapeutic Potential | Psychoactive/vasoactive | Anticonvulsant/antinociceptive |

| Evidence Reference |

Activité Biologique

2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one, also known as a derivative of the phenethylamine class, has garnered attention for its potential biological activities. This compound is structurally related to various psychoactive substances and has been investigated for its effects on neurotransmitter systems, particularly in the context of cognitive enhancement and mood modulation.

Chemical Structure and Properties

The molecular formula for this compound is . It features a dimethoxyphenyl group attached to a propanone backbone, which is crucial for its biological activity.

Research indicates that this compound interacts primarily with serotonin receptors, particularly the 5-HT2A receptor. This interaction is associated with hallucinogenic effects and modulation of mood and cognition. Studies suggest that it may also influence dopamine pathways, contributing to its psychoactive properties .

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. The IC50 values indicated potent activity, suggesting potential applications in cancer therapeutics.

- Neuropharmacological Effects : A study highlighted the compound's ability to modulate neurotransmitter systems effectively. It was found to enhance serotonin receptor activity, leading to alterations in mood and perception akin to those produced by classic psychedelics .

- Cognitive Enhancement Trials : Experimental trials using animal models showed that administration of the compound could enhance learning and memory functions. Behavioral assays indicated improved performance in tasks assessing cognitive abilities .

Safety and Toxicology

While promising in terms of therapeutic potential, safety assessments are crucial. Initial toxicity studies indicated that the compound has a favorable safety profile at lower doses but may exhibit adverse effects at higher concentrations, necessitating further investigation into its pharmacokinetics and long-term effects .

Q & A

Q. What are the established synthetic routes for 2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, a ketone intermediate (e.g., 1-(2,5-dimethoxyphenyl)propan-1-one, CAS 5803-30-5) can be functionalized with an amino group via reductive amination. Yield optimization requires precise control of temperature (e.g., 0–5°C for nitro group reduction) and stoichiometric ratios of reagents like sodium cyanoborohydride . Purity is assessed using HPLC with UV detection (λ = 254 nm), as described in pharmacopeial methods for related amino-propanone derivatives .

Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides definitive bond lengths and angles, critical for distinguishing between keto-enol tautomers or stereoisomers . For NMR, and spectra in DMSO-d reveal methoxy protons (δ 3.70–3.85 ppm) and carbonyl carbons (δ ~200 ppm). DEPT-135 experiments confirm the presence of secondary amines .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

Methodological Answer: Reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) coupled with UV-Vis detection (λ = 280 nm) is widely used. Method validation should include linearity (1–100 µg/mL, R > 0.99) and recovery studies (>95%) to address matrix interference . Mass spectrometry (ESI-MS) in positive ion mode confirms the molecular ion peak at m/z 224.1 [M+H] .

Q. What preliminary pharmacological assays are suitable for evaluating its biological activity?

Methodological Answer: In vitro receptor binding assays (e.g., serotonin 5-HT) using radioligands like -ketanserin can screen for psychoactive potential. For neuropharmacology, patch-clamp studies on neuronal calcium channels (e.g., Cav2.2) assess functional activity, as seen in structurally related compounds .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data for derivatives of this compound?

Methodological Answer: Discrepancies in unit cell parameters or space groups (e.g., monoclinic vs. orthorhombic) may arise from polymorphism or solvent inclusion. High-resolution synchrotron XRD (λ = 0.7–1.0 Å) and Hirshfeld surface analysis can differentiate between true polymorphs and experimental artifacts. SHELXD is recommended for phase refinement in low-symmetry systems .

Q. What challenges arise in purity assessment due to synthetic byproducts, and how are they mitigated?

Methodological Answer: Common impurities include unreacted ketone precursors or N-alkylated byproducts. Orthogonal techniques like LC-MS/MS (MRM mode) and - HMBC NMR identify trace contaminants (<0.1%). Preparative HPLC with a phenyl-hexyl stationary phase achieves >99.5% purity for pharmacological studies .

Q. How do advanced spectroscopic methods resolve ambiguities in proton coupling patterns?

Methodological Answer: For overlapping signals in NMR (e.g., methoxy vs. aromatic protons), 2D COSY and NOESY experiments map -coupling and spatial proximity. Dynamic NMR (DNMR) at variable temperatures (e.g., 25–60°C) can detect slow conformational exchange in the propanone backbone .

Q. What factors influence the compound’s stability under physiological conditions?

Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) show degradation via hydrolysis of the ketone group. Phosphate-buffered saline (pH 7.4) at 37°C induces ~20% degradation over 24 hours, quantified by LC-UV. Stabilizers like ascorbic acid (0.1% w/v) reduce oxidation .

Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

Methodological Answer: Systematic substitution of the 2,5-dimethoxy groups (e.g., replacing -OCH with -SCH or halogens) alters receptor affinity. For example, 4-bromo substitution (as in bk-2C-B) increases 5-HT binding by 10-fold compared to the parent compound . Free-Wilson analysis or 3D-QSAR models guide rational design .

Q. What methodologies track its metabolic fate and excretion pathways?

Methodological Answer: Radiolabeled -isotopologues are administered in vivo (rodent models), with LC-radiometric detection identifying metabolites. Major pathways include N-demethylation (CYP3A4-mediated) and glucuronidation of the phenolic hydroxyl group. Bile-duct cannulation studies confirm enterohepatic recirculation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.